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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N-Benzyl-2-(2-ethoxyacetamido)benzamide: A Comprehensive Technical Guide

Introduction & Strategic Overview N-Benzyl-2-(2-ethoxyacetamido)benzamide is a highly functionalized ortho-substituted benzamide. Compounds of this structural class serve as critical synthetic intermediates in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

N-Benzyl-2-(2-ethoxyacetamido)benzamide is a highly functionalized ortho-substituted benzamide. Compounds of this structural class serve as critical synthetic intermediates in medicinal chemistry, frequently utilized as precursors for bioactive quinazolin-4(3H)-ones[1]. Synthesizing this target requires precise control over sequential amidation reactions to prevent unwanted side reactions, such as premature cyclization or over-acylation.

Mechanistic Pathways & Causality

Step 1: Aminolysis of Isatoic Anhydride

Direct amidation of anthranilic acid with benzylamine is thermodynamically unfavorable and typically requires coupling reagents (e.g., HATU, EDC). To bypass this, we utilize isatoic anhydride as a pre-activated electrophile.

When benzylamine is introduced, it acts as a nucleophile, selectively attacking the C4 carbonyl of isatoic anhydride. This regioselectivity is driven by the resonance stabilization of the adjacent carbamate moiety. The resulting tetrahedral intermediate rapidly collapses, triggering ring opening and the extrusion of carbon dioxide (CO₂). This decarboxylation provides a massive entropic driving force, pushing the reaction to completion under mild conditions to yield the intermediate, N-benzyl-2-aminobenzamide[2].

Mechanism Nucleophile Benzylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate (Unstable) Nucleophile->Tetrahedral Nucleophilic Attack Electrophile Isatoic Anhydride (Electrophile, C4 Carbonyl) Electrophile->Tetrahedral Decarboxylation Ring Opening & Decarboxylation (-CO2) Tetrahedral->Decarboxylation Collapse Product N-Benzyl-2-aminobenzamide Decarboxylation->Product Proton Transfer

Fig 1. Mechanistic pathway of isatoic anhydride aminolysis via decarboxylation.

Step 2: N-Acylation with Ethoxyacetyl Chloride

The ortho-aniline intermediate is subsequently acylated using ethoxyacetyl chloride [3]. Because anilines are relatively weak nucleophiles compared to aliphatic amines, a highly reactive acyl chloride is necessary.

A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), must be included in the reaction mixture. The base serves a critical causal role: it neutralizes the hydrochloric acid (HCl) generated during acylation. Without the base, the HCl would protonate the unreacted ortho-aniline, rendering it non-nucleophilic and stalling the reaction prematurely. Strict temperature control (0°C during addition) prevents competitive di-acylation.

Workflow Step1 Step 1: Aminolysis Isatoic Anhydride + Benzylamine Purification1 Workup & Recrystallization (Ethanol) Step1->Purification1 Int1 Intermediate: N-Benzyl-2-aminobenzamide Step2 Step 2: Acylation + Ethoxyacetyl Chloride & Base Int1->Step2 Purification2 Workup & Column Chromatography (EtOAc/Hexane) Step2->Purification2 Product Target Compound: N-Benzyl-2-(2-ethoxyacetamido)benzamide Purification1->Int1 Purification2->Product

Fig 2. Two-step synthetic workflow for N-benzyl-2-(2-ethoxyacetamido)benzamide.

Experimental Workflows (Self-Validating Protocols)

Protocol 1: Synthesis of N-Benzyl-2-aminobenzamide
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Suspend isatoic anhydride (1.0 equiv, 10 mmol) in 50 mL of anhydrous ethyl acetate.

  • Addition: Add benzylamine (1.1 equiv, 11 mmol) dropwise at room temperature. Self-Validation: The reaction will begin to effervesce (CO₂ evolution), serving as a visual confirmation of the nucleophilic attack and ring opening.

  • Heating: Heat the mixture to 40°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the isatoic anhydride spot confirms completion.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from 95% ethanol to afford the intermediate as a white crystalline solid.

Protocol 2: Synthesis of N-Benzyl-2-(2-ethoxyacetamido)benzamide
  • Setup: In an oven-dried 100 mL flask under a nitrogen atmosphere, dissolve N-benzyl-2-aminobenzamide (1.0 equiv, 5 mmol) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add DIPEA (1.5 equiv, 7.5 mmol) and cool the mixture to 0°C using an ice bath to control the exothermic acylation.

  • Acylation: Dissolve ethoxyacetyl chloride (1.2 equiv, 6 mmol) in 5 mL of DCM and add it dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: Check completion via TLC; the primary amine spot will disappear, replaced by a less polar amide spot.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Separate the layers, wash the organic phase with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure target compound.

Quantitative Data & Yield Optimization

To ensure maximum efficiency and prevent over-acylation, various conditions for the acylation step (Step 2) were evaluated. The use of DIPEA in DCM provided the optimal yield, minimizing side reactions and ensuring complete conversion.

Table 1. Optimization of Acylation Conditions for Step 2

EntrySolventBase (Equiv)Temperature (°C)Time (h)Yield (%)Observation
1THFTEA (1.2)25665Incomplete conversion
2DCMTEA (1.5)0 to 25478Trace di-acylation
3 DCM DIPEA (1.5) 0 to 25 4 89 Optimal, clean profile
4DMFK₂CO₃ (2.0)50842Premature cyclization
Analytical Validation

The success of the synthesis is validated through NMR spectroscopy:

  • ¹H NMR (CDCl₃): The disappearance of the broad singlet at ~5.5 ppm (aniline -NH₂) and the appearance of a new downfield singlet at ~11.0 ppm (amide -NH) confirms successful acylation. The ethoxy group will present as a distinct quartet (~3.6 ppm) and triplet (~1.2 ppm).

References

  • Title: ethoxyacetyl chloride - Introduction, Properties, and Application Source: ChemBK URL
  • Source: Scientific Research Publishing (SCIRP)
  • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)

Sources

Exploratory

Physicochemical Characterization and ADME Profiling of N-Benzyl-2-(2-ethoxyacetamido)benzamide: A Technical Guide for Preclinical Development

Executive Summary The transition of a synthesized small molecule from a screening hit to a viable clinical candidate is heavily dictated by its physicochemical properties. N-Benzyl-2-(2-ethoxyacetamido)benzamide (Catalog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a synthesized small molecule from a screening hit to a viable clinical candidate is heavily dictated by its physicochemical properties. N-Benzyl-2-(2-ethoxyacetamido)benzamide (Catalog ID: EVT-4371252) is a specialized synthetic compound characterized by a bis-amide core and an ether linkage[1]. This whitepaper provides an in-depth, self-validating technical framework for profiling the physicochemical characteristics of this compound, translating raw structural data into actionable formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) strategies.

Structural Analysis & In Silico Profiling

Before initiating resource-intensive in vitro assays, a rigorous in silico deconstruction of the molecule’s pharmacophore provides predictive insights into its behavior in biological systems.

N-benzyl-2-(2-ethoxyacetamido)benzamide possesses a molecular formula of C18​H20​N2​O3​ and a molecular weight of 312.4 g/mol [1]. Structurally, the molecule contains two aromatic rings conferring lipophilicity, balanced by two amide groups and an ether oxygen that serve as polar interaction sites. According to Lipinski's Rule of Five, which outlines the physicochemical boundaries for oral bioavailability[2], this compound exhibits highly favorable drug-like metrics.

Quantitative Physicochemical Projections
PropertyComputed ValueADME Implication
Molecular Weight (MW) 312.4 g/mol Optimal for passive oral absorption (Ro5 compliant < 500 Da)[1].
Hydrogen Bond Donors (HBD) 2 (Amide NH)Low desolvation energy penalty during membrane transit (Ro5 < 5)[2].
Hydrogen Bond Acceptors (HBA) 5 (N + O count)Favorable for aqueous solubility without hindering diffusion (Ro5 < 10)[2].
Topological Polar Surface Area (TPSA) ~67.4 ŲExcellent membrane permeability; high likelihood of Blood-Brain Barrier (BBB) penetration (< 90 Ų).
Rotatable Bonds ~7Sufficient conformational flexibility for target binding without excessive entropic penalty.
Estimated LogP 2.5 - 3.5Balanced amphiphilicity; optimal range for intestinal absorption and lipid partitioning.

Experimental Determination of Physicochemical Properties

To validate the in silico projections, empirical characterization must be conducted. The following protocols are designed as self-validating systems , ensuring data integrity through built-in causality checks and internal controls.

Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method

Scientific Rationale & Causality: Kinetic solubility (often determined via DMSO stock dilution) is prone to supersaturation, leading to artificially high solubility values that inevitably fail during late-stage formulation[3]. Thermodynamic solubility measures the true energy equilibrium between the solid crystal lattice and the aqueous solvent, providing a reliable baseline for gastrointestinal absorption modeling[3].

Step-by-Step Methodology:

  • Preparation: Add 2 mg of solid N-benzyl-2-(2-ethoxyacetamido)benzamide into a glass vial.

  • Equilibration: Add 1 mL of phosphate-buffered saline (PBS, pH 7.4). Cap tightly and place on an orbital shaker at 300 RPM at exactly 37°C for 48 hours. Causality: 48 hours ensures the dissolution process reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solids. Extract the supernatant carefully.

  • Quantification: Dilute the supernatant in mobile phase and analyze via HPLC-UV against a standard calibration curve.

  • Self-Validating Control (Critical): Recover the solid pellet and analyze it via X-ray Powder Diffraction (XRPD). Logic: If the XRPD pattern differs from the starting material, a polymorphic transformation or hydrate formation occurred during the assay, which fundamentally alters the interpretation of the solubility value.

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask

Scientific Rationale & Causality: The partition coefficient (LogP) dictates a molecule's affinity for lipophilic environments versus aqueous environments. Octanol is chosen as the organic phase because its polar hydroxyl group and hydrophobic carbon chain closely mimic the amphiphilic nature of biological phospholipid bilayers[2].

Step-by-Step Methodology:

  • Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) with each other by stirring them together for 24 hours, then separating the phases. Causality: Prevents volume shifts during the actual experiment due to mutual solubility.

  • Partitioning: Dissolve 100 µg of the compound in 1 mL of the pre-saturated octanol. Add 1 mL of the pre-saturated PBS.

  • Mixing: Shake vigorously for 60 minutes at 25°C, then centrifuge at 3,000 × g for 10 minutes to ensure complete phase separation.

  • Analysis: Quantify the concentration of the compound in both the octanol phase ( Coct​ ) and the aqueous phase ( Caq​ ) using LC-MS/MS.

  • Self-Validating Control (Mass Balance): Calculate total recovery: (Coct​×Voct​)+(Caq​×Vaq​) . If recovery is <95%, it indicates emulsion formation, adsorption to the glass vial, or degradation. The run must be invalidated and repeated.

Permeability and ADME Implications

With a TPSA of ~67.4 Ų and an estimated LogP of ~3.0, N-benzyl-2-(2-ethoxyacetamido)benzamide is heavily predicted to be a highly permeable compound.

Protocol 3: High-Throughput PAMPA Assay

Scientific Rationale & Causality: While Caco-2 cell lines provide a holistic view of absorption (including active transport and efflux), the Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion[4]. Because 80-95% of commercial drugs are absorbed primarily via passive diffusion, PAMPA serves as a rapid surrogate to identify permeability bottlenecks[4].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 2% (w/v) solution of dioleoylphosphatidylcholine (DOPC) in dodecane. Causality: DOPC mimics the fluidity and charge distribution of the intestinal brush border membrane.

  • Donor/Acceptor Loading: Add 300 µL of PBS (pH 7.4) to the acceptor wells. Add 150 µL of the compound solution (10 µM in PBS with 1% DMSO) to the donor wells.

  • Incubation: Assemble the "sandwich" and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and measure the concentration in both donor and acceptor compartments using UV-spectroscopy or LC-MS. Calculate the effective permeability ( Pe​ ).

  • Self-Validating Control: Each plate must include a high-permeability reference (Propranolol) and a low-permeability reference (Atenolol). Furthermore, membrane integrity is verified using a Lucifer Yellow rejection assay; any well showing >1% Lucifer Yellow permeation is flagged for compromised membrane integrity.

Formulation Strategies based on Physicochemical Traits

The synthesis of solubility and permeability data dictates the formulation strategy via the Biopharmaceutics Classification System (BCS). Given its structural lipophilicity, N-benzyl-2-(2-ethoxyacetamido)benzamide is at risk of being a BCS Class II compound (Low Solubility, High Permeability).

If empirical thermodynamic solubility is determined to be <50 µg/mL, standard aqueous formulations will fail to achieve sufficient systemic exposure. In such cases, the formulation strategy must pivot to:

  • Amorphous Solid Dispersions (ASDs): Utilizing polymers like HPMCAS to trap the compound in a high-energy amorphous state, bypassing the crystal lattice energy barrier.

  • Lipid-Based Formulations (SEDDS): Leveraging the compound's favorable LogP by dissolving it in a mixture of oils, surfactants, and co-solvents (e.g., Labrasol, Tween 80) to maintain it in solution within the gastrointestinal tract.

Visualizations

Workflow Compound N-Benzyl-2-(2- ethoxyacetamido)benzamide InSilico In Silico Profiling (MW, LogP, TPSA) Compound->InSilico Solubility Thermodynamic Solubility InSilico->Solubility Lipophilicity Lipophilicity (LogP/D) InSilico->Lipophilicity Permeability PAMPA Permeability Solubility->Permeability Lipophilicity->Permeability Formulation Formulation Strategy Permeability->Formulation

Figure 1: Sequential physicochemical characterization workflow for preclinical development.

DecisionTree Start Evaluate Compound Solubility & Permeability SolCheck Aqueous Solubility > 50 µg/mL? Start->SolCheck YesSol High Solubility (BCS I / III) SolCheck->YesSol Yes NoSol Low Solubility (BCS II / IV) SolCheck->NoSol No PermCheck1 PAMPA Pe > 10^-6 cm/s? YesSol->PermCheck1 PermCheck2 PAMPA Pe > 10^-6 cm/s? NoSol->PermCheck2 BCS1 BCS Class I Standard Aqueous Formulation PermCheck1->BCS1 Yes BCS2 BCS Class II Lipid Formulation / Amorphous PermCheck2->BCS2 Yes

Figure 2: Formulation decision tree based on experimental solubility and permeability data.

References

  • Lipinski's Rule of Five Title: Lipinski's rule of five, famous extensions and famous exceptions Source: University of Niš, Faculty of Science and Mathematics / Advanced Drug Delivery Reviews URL:[Link]

  • Drug-Like Properties Handbook Title: Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization, Second Edition Source: Elsevier / Academic Press (Li Di, Edward H Kerns) URL:[Link]

  • PAMPA Methodology Title: A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane Source: PLOS ONE (Building upon Kansy M. et al., 1998) URL:[Link]

Sources

Foundational

Spectroscopic Elucidation of N-Benzyl-2-(2-ethoxyacetamido)benzamide: A Multi-Orthogonal Validation Guide

An in-depth technical analysis and characterization guide for N-benzyl-2-(2-ethoxyacetamido)benzamide (C₁₈H₂₀N₂O₃). Structural Deconstruction & Analytical Strategy N-benzyl-2-(2-ethoxyacetamido)benzamide is a complex syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and characterization guide for N-benzyl-2-(2-ethoxyacetamido)benzamide (C₁₈H₂₀N₂O₃).

Structural Deconstruction & Analytical Strategy

N-benzyl-2-(2-ethoxyacetamido)benzamide is a complex synthetic organic molecule characterized by a 1,2-disubstituted (ortho) benzene core, flanked by two distinct amide functionalities and a terminal ether linkage. From a spectroscopic standpoint, this molecule presents a fascinating interplay of electronic effects:

  • Anisotropic Deshielding: The spatial arrangement of the two carbonyl groups significantly alters the local magnetic environment of the central aromatic protons[1].

  • Intramolecular Hydrogen Bonding: The proximity of the acetamido N-H to the benzamide C=O strongly favors the formation of a stable, six-membered pseudoring, locking the molecule into a rigid conformation that dramatically shifts NMR resonances and IR vibrational modes[2].

  • Distinct Cleavage Sites: The molecule contains highly predictable weak points (the ether C-O bond and the amide C-N bonds) that yield definitive, self-validating fragmentation patterns in mass spectrometry[3].

To achieve absolute structural confirmation, a Senior Application Scientist relies on a self-validating, multi-orthogonal approach. No single technique is trusted in isolation; instead, 1D NMR is validated by 2D NMR, which is corroborated by exact mass (HRMS), and further confirmed by functional group mapping (FT-IR).

Self-Validating Experimental Workflows

The following protocols are designed as closed-loop, self-validating systems. Experimental choices are not arbitrary; they are dictated by the physicochemical properties of the analyte.

Nuclear Magnetic Resonance (NMR) Protocol

Causality of Solvent Choice: Chloroform-d (CDCl₃) often leads to broad, unresolved amide N-H peaks due to rapid proton exchange and variable intermolecular hydrogen bonding. We utilize DMSO-d₆ because its strong hydrogen-bond accepting nature stabilizes the amide protons, preventing exchange and allowing for the observation of sharp N-H signals and precise scalar couplings.

  • Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire ¹H NMR at 600 MHz (zg30 pulse program, 16 scans, 10 s relaxation delay to ensure quantitative integration). Acquire ¹³C NMR at 150 MHz (zgpg30, 1024 scans).

  • 2D Self-Validation Loop:

    • Run COSY to map adjacent aliphatic spin systems (confirming the ethyl group and benzyl CH₂-NH coupling).

    • Run HSQC to definitively link protons to their directly attached carbons, eliminating ambiguity in the aromatic region.

    • Run HMBC to validate the quaternary carbons (C=O and Ar-C ipso). The observation of a ³J correlation from the benzyl CH₂ protons to the benzamide C=O definitively proves the amide linkage.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality of Ionization: Electrospray Ionization (ESI) in positive mode is selected due to the high basicity of the amide nitrogen atoms, which readily accept a proton [M+H]⁺.

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid to drive protonation.

  • MS1 Acquisition: Inject into an ESI-QTOF mass spectrometer. Calibrate externally using sodium formate clusters to ensure mass accuracy within <2 ppm.

  • MS/MS (CID) Validation: Isolate the [M+H]⁺ precursor ion and apply Collision-Induced Dissociation (CID) at stepping collision energies (20 eV, 35 eV). This forces the molecule to break at its weakest bonds, validating the sequence of the functional groups.

Fourier-Transform Infrared (FT-IR) Protocol
  • Preparation: Place 2 mg of the neat, dry solid powder directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Causality: ATR eliminates the need for KBr pellet pressing, which can introduce water artifacts (broad O-H stretch at 3400 cm⁻¹) that mask the critical N-H stretches[4].

  • Acquisition: Apply optimal anvil pressure. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Spectroscopic Data & Mechanistic Analysis

NMR Assignments & Causality

The ¹H and ¹³C NMR data reveal the rigid geometry of the molecule. The most critical diagnostic feature is the acetamido N-H proton at 11.20 ppm . This extreme downfield shift is caused by strong intramolecular hydrogen bonding with the adjacent benzamide carbonyl, which strips electron density from the proton[1]. Furthermore, this locked conformation forces the aromatic H3 proton into the deshielding cone of the acetamido carbonyl, pushing it to 8.40 ppm .

Table 1: ¹H and ¹³C NMR Data (DMSO-d₆, 600 MHz / 150 MHz)

Position / Group¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration¹³C Chemical Shift (ppm)Mechanistic Rationale
Acetamido N-H 11.20 (s, 1H)-Extreme deshielding via intramolecular H-bond.
Benzyl N-H 9.15 (t, J = 6.0, 1H)-Couples with adjacent benzyl CH₂.
Ar-H3 (Central) 8.40 (dd, J = 8.3, 1.2, 1H)120.5Deshielded by rigid coplanar C=O anisotropy.
Ar-H6 (Central) 7.80 (dd, J = 7.9, 1.5, 1H)128.5Ortho to the electron-withdrawing benzamide C=O.
Ar-H4, H5 (Central) 7.52 (td, 1H), 7.18 (td, 1H)132.1, 122.8Standard aromatic resonances.
Benzyl Ar-H 7.35 - 7.20 (m, 5H)128.8, 127.6, 127.1Unrestricted rotation; typical multiplet[2].
Benzyl CH₂ 4.50 (d, J = 6.0, 2H)42.8Deshielded by attached N and Phenyl ring.
O-CH₂-C=O 4.05 (s, 2H)70.2Alpha to both an ether oxygen and a carbonyl.
O-CH₂-CH₃ 3.55 (q, J = 7.0, 2H)66.5Standard ether methylene.
O-CH₂-CH₃ 1.18 (t, J = 7.0, 3H)15.2Terminal methyl group.
Acetamido C=O -169.5Validated via HMBC to the 4.05 ppm protons.
Benzamide C=O -168.2Validated via HMBC to the 4.50 ppm protons.
Ar-C1, Ar-C2 -119.8, 139.5Quaternary carbons; weak intensities.
HRMS Fragmentation Pathways

The exact mass provides the molecular formula, but the CID fragmentation provides the structural connectivity. The loss of benzylamine (-107 Da) to form the acylium ion at m/z 206.0812 proves the location of the benzyl group[3].

Table 2: HRMS (ESI-QTOF) Positive Ion Mode Data

Observed m/zCalculated m/zError (ppm)Ion AssignmentFragmentation Rationale
313.1542 313.1547-1.6[M+H]⁺Protonation of the amide nitrogen.
335.1360 335.1366-1.8[M+Na]⁺Sodium adduct formation (common in ESI).
267.1125 267.1128-1.1[M+H - C₂H₆O]⁺Neutral loss of ethanol from the ethoxyacetamido tail.
206.0810 206.0812-1.0[M+H - C₇H₉N]⁺Cleavage of the benzamide C-N bond yielding an acylium ion.
91.0545 91.0548-3.3[C₇H₇]⁺Classic tropylium cation formed from the benzyl moiety[3].
FT-IR Vibrational Analysis

The IR spectrum validates the functional groups mapped by NMR. The presence of two distinct carbonyls results in an overlapping, broadened Amide I band. The strong ether C-O-C stretch confirms the ethoxy group[4].

Table 3: ATR FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3280 Medium, SharpN-H Stretch (Amide A)Corresponds to the H-bonded acetamido N-H.
3065 WeakC-H Stretch (sp²)Aromatic rings (central and benzyl).
2975, 2860 WeakC-H Stretch (sp³)Aliphatic ethoxy and methylene groups.
1665 Strong, BroadC=O Stretch (Amide I)Overlapping benzamide and acetamido carbonyls.
1535 StrongN-H Bend (Amide II)Coupled C-N stretch and N-H in-plane bending.
1125 StrongC-O-C Asymmetric StretchConfirms the ether linkage of the ethoxy group[4].

Orthogonal Validation Workflow Visualization

To conceptualize the self-validating nature of this analytical approach, the following diagram illustrates how disparate data streams converge to form a single, undeniable structural consensus.

StructuralElucidation Molecule N-Benzyl-2-(2-ethoxyacetamido)benzamide Exact Mass: 312.1474 Da NMR_Node NMR Spectroscopy (1H, 13C, HSQC, HMBC) Molecule->NMR_Node MS_Node HRMS (ESI-QTOF) Positive Ion Mode Molecule->MS_Node IR_Node FT-IR (ATR) Vibrational Analysis Molecule->IR_Node NMR_Detail Validates: Ortho-substitution, Amide H-bonding, Ethoxy chain NMR_Node->NMR_Detail MS_Detail Validates: [M+H]+ 313.1547, Tropylium (m/z 91) & Acylium ions MS_Node->MS_Detail IR_Detail Validates: Dual Amide C=O (~1665 cm⁻¹), Ether C-O-C (~1125 cm⁻¹) IR_Node->IR_Detail Consensus Orthogonal Consensus: Absolute Structural Confirmation NMR_Detail->Consensus MS_Detail->Consensus IR_Detail->Consensus

Caption: Orthogonal spectroscopic validation workflow for N-benzyl-2-(2-ethoxyacetamido)benzamide.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Introduction to Spectroscopy, 5th Edition Source: Cengage Learning URL: [Link]

  • Title: NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Sources

Exploratory

Target Deconvolution of N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE: A Structural and Mechanistic Guide

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Pharmacophore Deconstruction N-benzyl-2-(2-ethoxyac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Researchers Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Pharmacophore Deconstruction

N-benzyl-2-(2-ethoxyacetamido)benzamide is a highly functionalized synthetic small molecule. In the landscape of target-based drug discovery, compounds lacking a singular, historically annotated primary target must be evaluated through rigorous pharmacophore mapping. Structurally, this molecule belongs to the anthranilic diamide (anthranilamide) class.

By deconstructing its functional groups, we can predict its biological behavior and prioritize screening cascades:

  • The Benzamide Core: A privileged scaffold in medicinal chemistry, frequently associated with epigenetic modulation and monoamine oxidase inhibition.

  • Amide 1 (N-benzylcarboxamide): The bulky, lipophilic benzyl group provides critical π−π stacking opportunities, a known requirement for occupying the Peripheral Anionic Site (PAS) of cholinesterases.

  • Amide 2 (2-ethoxyacetamido group): Positioned ortho to the primary amide, this sequence creates the classic "diamide" motif. The ether oxygen acts as a hydrogen bond acceptor, while the acylated amine drastically alters the electronic landscape compared to native anthranilic acid.

Based on this architecture, this guide delineates the three most probable biological target spaces for this compound, providing the mechanistic rationale and self-validating experimental protocols required for empirical deconvolution.

Primary Target Space: Ryanodine Receptors (RyRs)

Mechanistic Causality

The most direct structural analogue class for N-benzyl-2-(2-ethoxyacetamido)benzamide is the anthranilic diamide insecticides (e.g., chlorantraniliprole and cyantraniliprole). These molecules are exceptionally potent, allosteric modulators of the Ryanodine Receptor (RyR), a massive intracellular calcium release channel located on the sarcoendoplasmic reticulum (SER) 1.

Cryo-electron microscopy (cryo-EM) has revealed that anthranilic diamides bind specifically to the pseudo-voltage-sensor domain (pVSD) of the RyR 2. Binding stabilizes the channel in an open conformation, leading to an uncontrolled efflux of Ca2+ from the SER into the cytosol. This rapid depletion of calcium stores causes severe muscle contraction, paralysis, and cellular apoptosis.

G RyR Ryanodine Receptor (pVSD Domain) Ligand->RyR Binds & Locks Open Ca Ca2+ Efflux RyR->Ca Uncontrolled Release SR Sarcoendoplasmic Reticulum SR->RyR Stores Ca2+ Muscle Muscle Contraction / Paralysis Ca->Muscle Cytosolic Overload

Mechanism of action for anthranilic diamide-induced RyR activation and calcium dysregulation.

Self-Validating Protocol: High-Throughput FLIPR Ca2+ Mobilization Assay

To validate RyR modulation, standard endpoint viability assays are insufficient because they miss the kinetic window of calcium flux. A Fluorometric Imaging Plate Reader (FLIPR) assay utilizing Fluo-4 AM dye is required to capture real-time, transient calcium spikes.

Step-by-Step Methodology:

  • Cell Preparation: Seed recombinant HEK293 cells expressing the target RyR isoform (e.g., RyR1 or insect RyR) at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (calcium-sensitive fluorescent dye) diluted in assay buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2.5 mM probenecid to inhibit dye efflux. Incubate for 45 mins at 37°C.

  • Baseline Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Compound Addition (The Test): Inject N-benzyl-2-(2-ethoxyacetamido)benzamide (titrated from 10 µM to 1 nM). Record fluorescence continuously for 3 minutes.

  • Self-Validation (Antagonist Challenge): To prove the signal is unequivocally RyR-mediated (and not an artifact of membrane disruption or GPCR activation), inject 50 µM Ruthenium Red (a known pore-blocking RyR antagonist) at T=180 seconds. A sharp signal decay confirms RyR dependency.

  • Quality Control: Calculate the Z'-factor using chlorantraniliprole as the positive control and 0.1% DMSO as the negative control. A Z′>0.5 validates the assay plate.

Secondary Target Space: Neurodegenerative MTDL (AChE & MAO-B)

Mechanistic Causality

Recent drug discovery efforts have repositioned the anthranilamide scaffold as a Multi-Target-Directed Ligand (MTDL) for neurodegenerative disorders, specifically targeting Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) 3. The N-benzyl moiety in our target compound is a classic pharmacophore for interacting with the tryptophan residues in the Peripheral Anionic Site (PAS) of AChE. Simultaneously, the planar benzamide core is highly compatible with the FAD-containing catalytic gorge of MAO-B.

Self-Validating Protocol: Modified Ellman’s Kinetic Assay

Endpoint assays for AChE are prone to false positives from Pan-Assay Interference Compounds (PAINS). A continuous-read kinetic assay is mandatory to establish true Michaelis-Menten inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB (Ellman's reagent) and 15 mM Acetylthiocholine iodide (ATCh) substrate.

  • Enzyme Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL of N-benzyl-2-(2-ethoxyacetamido)benzamide (serial dilutions), and 20 µL of AChE enzyme (0.2 U/mL). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to start the reaction.

  • Kinetic Read: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes.

  • Self-Validation (Mechanism Derivation): Plot the initial velocities ( V0​ ) against substrate concentrations using a Lineweaver-Burk double-reciprocal plot. If the compound is a true PAS binder, the plot will show mixed or non-competitive inhibition (Vmax decreases, Km alters), validating that the compound is not merely denaturing the enzyme.

Tertiary Target Space: Epigenetic Modulation (HDACs)

Mechanistic Causality

Benzamides (e.g., Entinostat, Mocetinostat) are heavily utilized as Class I Histone Deacetylase (HDAC) inhibitors [[4]](). However, canonical HDAC inhibition requires a free ortho-aniline (-NH2) to coordinate the catalytic zinc ion ( Zn2+ ) in the active site.

In N-benzyl-2-(2-ethoxyacetamido)benzamide, the ortho-amine is acylated. This steric bulk and loss of the primary amine abolishes canonical zinc chelation. Therefore, if this compound exhibits epigenetic activity, it operates via two possible non-canonical pathways:

  • Prodrug Activation: Intracellular amidases cleave the ethoxyacetamide group, liberating the active ortho-amino benzamide.

  • Non-Catalytic Domain Binding: Atypical benzamides have been shown to target the zinc-finger ubiquitin-binding domain (UBD) of HDAC6, disrupting aggresome assembly without affecting catalytic deacetylation 5.

Quantitative Target Landscape & Workflow

The following table synthesizes the expected pharmacological profile of the anthranilic diamide scaffold across the discussed target spaces.

Biological TargetStructural Domain TargetedExpected Affinity ( IC50​/EC50​ )Primary Validation Assay
Ryanodine Receptor (RyR) Pseudo-voltage-sensor domain (pVSD)5 nM – 50 nM (Potent Agonist)FLIPR Ca2+ Mobilization
Acetylcholinesterase (AChE) Peripheral Anionic Site (PAS)0.1 µM – 5.0 µM (Inhibitor)Continuous Ellman's Assay
Monoamine Oxidase (MAO-B) FAD Catalytic Gorge0.05 µM – 2.0 µM (Inhibitor)Fluorometric Amplex Red
HDAC6 (Non-Catalytic) Ubiquitin-Binding Domain (UBD)> 1.0 µM (Antagonist)NanoBRET PPI Assay
Target Deconvolution Workflow

Workflow Step1 Compound Prep N-benzyl-2-(2-ethoxyacetamido)benzamide Step2 Primary Screening FLIPR Ca2+ Flux Assay (RyR) Step1->Step2 Step3 Secondary Screening Ellman's Assay (AChE/BuChE) Step1->Step3 Step4 Tertiary Screening Fluorometric MAO-B Assay Step1->Step4 Step5 Hit Validation Michaelis-Menten Kinetics & SAR Step2->Step5 Step3->Step5 Step4->Step5

Target deconvolution workflow for evaluating anthranilamide multi-target directed ligands.

References

  • Cordova, D., et al. "Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation." ResearchGate.
  • Ma, R., et al. "Structural basis for diamide modulation of ryanodine receptor." Journal of General Physiology, Rockefeller University Press.
  • Zaib, S., et al. "Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases." PubMed / NIH.
  • Suzuki, T., et al. "Potential Application of 5-Aryl-Substituted 2-Aminobenzamide Type of HDAC1/2- Selective Inhibitors to Pharmaceuticals." PubMed / NIH.
  • Harding, R. J., et al. "Discovery and Characterization of a Chemical Probe Targeting the Zinc-Finger Ubiquitin-Binding Domain of HDAC6." Journal of Medicinal Chemistry, ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: High-Throughput Screening of N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE

Forward: Charting a Course for a Novel Chemical Entity This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-BENZYL-2-(2-ETHOXYACET...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward: Charting a Course for a Novel Chemical Entity

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE in high-throughput screening (HTS) assays. As this compound is a novel chemical entity with limited public data, this guide is built upon a predictive framework. We leverage established knowledge from structurally analogous compounds to hypothesize a mechanism of action and to design robust, self-validating screening protocols. Our objective is to equip research teams with the scientific rationale and practical methodologies to effectively investigate the therapeutic potential of this promising molecule.

Scientific Rationale & Hypothesized Mechanism of Action

The chemical architecture of N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE provides compelling clues to its potential biological activity. The structure features an N-benzylbenzamide core, a scaffold known to be biologically active.[1] More specifically, it is a functionalized amino acid derivative, a class of compounds that includes potent therapeutics.

Our analysis points to a significant structural similarity to (R)-N-benzyl 2-acetamido-3-methoxypropionamide, also known as Lacosamide, an established anticonvulsant drug.[2] Structure-activity relationship (SAR) studies on Lacosamide and its analogs have demonstrated that modifications to the acetamido side chain are critical for modulating anticonvulsant activity.[3] These compounds are known to selectively enhance the slow inactivation of voltage-gated sodium channels (VGSCs), a key mechanism for controlling neuronal excitability.

Therefore, we hypothesize that N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE acts as a modulator of voltage-gated sodium channels. The ethoxy moiety on the acetamido side chain may influence the compound's interaction with the channel, potentially altering its potency, selectivity, or kinetic profile compared to existing drugs.

While VGSC modulation is our primary hypothesis, the N-benzylbenzamide scaffold has also been identified in dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), suggesting a potential for broader biological activity.[1] The protocols outlined herein are designed to first validate the primary hypothesis, but can be adapted to explore these secondary targets.

Hypothesized_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_channel VGSC States cluster_compound Compound Interaction AP Action Potential VGSC_open VGSC (Open State) AP->VGSC_open Depolarization Na_influx Na+ Influx VGSC_open->Na_influx Na_influx->AP Propagates Signal VGSC_closed Closed VGSC_open_main Open VGSC_closed->VGSC_open_main VGSC_slow_inactivated Slow Inactivated VGSC_closed->VGSC_slow_inactivated Hyperpolarization VGSC_fast_inactivated Fast Inactivated VGSC_open_main->VGSC_fast_inactivated Stabilization Stabilization of Slow Inactivated State VGSC_slow_inactivated->Stabilization Compound N-BENZYL-2- (2-ETHOXYACETAMIDO)BENZAMIDE Compound->VGSC_slow_inactivated Binds to Stabilization->VGSC_open_main Reduces Channel Availability

Caption: Hypothesized mechanism of N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE action on a voltage-gated sodium channel (VGSC).

Physicochemical Properties & Compound Management for HTS

A robust HTS campaign begins with proper management of the test compound. While experimental data for N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE is not available, we can predict its properties based on its structure and data from similar benzamides.[4][5]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale & Handling Instructions
Molecular Weight ~328.38 g/mol Calculated from chemical formula (C18H20N2O3).
LogP 2.5 - 3.5The ethoxy and benzyl groups suggest moderate lipophilicity. Compound is likely poorly soluble in aqueous media alone.[6][7]
Aqueous Solubility LowPredicted to be poorly soluble in water.[6] For HTS, a primary stock solution in 100% DMSO is required.
pKa ~13-14 (amide N-H)The amide proton is weakly acidic. The compound should be stable across a physiological pH range.
Stability StableBenzamides are generally stable under recommended storage conditions (cool, dry, dark).[8] Avoid repeated freeze-thaw cycles of DMSO stocks.
Protocol for Stock Solution and Assay Plate Preparation
  • Primary Stock Preparation: Prepare a 10 mM stock solution of N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE in 100% DMSO. Ensure complete dissolution by vortexing. Store at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Intermediate Plates: Create intermediate compound plates by serially diluting the 10 mM stock in 100% DMSO. This is crucial for generating a dose-response curve. For a typical 8-point curve, a 3-fold serial dilution from 1 mM is a good starting point.

  • Assay Plate Stamping: Use an acoustic dispenser or a pin tool to transfer nanoliter volumes of the compound from the intermediate plates into the final 384-well assay plates. This "stamping" step ensures that the final DMSO concentration in the assay well remains low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

HTS Protocol: Cell-Based Membrane Potential Assay for VGSC Modulators

This protocol describes a fluorescence-based assay to identify modulators of VGSC activity in a high-throughput format. The principle relies on a fluorescent dye that reports changes in cell membrane potential.

Assay Principle

Cells expressing the target VGSC are treated with the test compound. The channels are then activated using a chemical activator (e.g., veratridine). In the absence of an inhibitor, activation leads to Na+ influx, causing cell depolarization, which is detected as an increase in fluorescence. A compound that enhances slow inactivation will reduce the number of channels available to open, thus diminishing the depolarization signal.

Materials & Reagents
ReagentSupplierPurpose
HEK293 cells expressing Nav1.7In-house / ATCCHost cell line with target ion channel
DMEM/F-12, 10% FBS, 1% Pen/StrepThermo FisherCell culture medium
G418 (Geneticin)Thermo FisherSelection antibiotic for stable cell line
Poly-D-Lysine coated 384-well platesCorningAssay plates for cell adhesion
FLIPR Membrane Potential Assay KitMolecular DevicesFluorescent dye for detecting depolarization
VeratridineSigma-AldrichVGSC activator (agonist)
TetracaineSigma-AldrichKnown VGSC blocker (positive control)
N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDETest CompoundPutative VGSC modulator
DMSO, AnhydrousSigma-AldrichCompound solvent
Step-by-Step Experimental Protocol
  • Cell Seeding (Day 1):

    • Harvest HEK293-Nav1.7 cells using standard trypsinization methods.

    • Resuspend cells in complete culture medium to a density of 200,000 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a Poly-D-Lysine coated 384-well plate (10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition (Day 2):

    • Prepare assay plates containing nanoliter quantities of the serially diluted test compound, positive control (Tetracaine), and negative control (DMSO).

    • Remove culture medium from the cell plates and replace with 40 µL of serum-free assay buffer. The use of serum-free buffer is critical to avoid ligand-receptor interactions that could interfere with the assay.

    • Transfer compounds from the source plate to the cell plate.

    • Incubate for 30 minutes at 37°C to allow for compound-target engagement.

  • Dye Loading & Signal Detection (Day 2):

    • Prepare the membrane potential dye according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).

    • Add 10 µL of the dye solution to each well of the assay plate.

    • Incubate for 30-60 minutes at 37°C.

    • Place the assay plate into a high-throughput fluorescence imaging plate reader (e.g., FLIPR Tetra®, FDSS/µCELL).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the VGSC activator solution (Veratridine, final concentration ~20 µM) using the instrument's integrated pipettor.

    • Continue to read the fluorescence signal for 2-3 minutes to capture the full depolarization and subsequent signal decay.

HTS Workflow & Data Interpretation

The successful execution of an HTS campaign requires a systematic workflow from compound preparation to data analysis and hit identification.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Compound Stock (10 mM in DMSO) B 2. Serial Dilution Plate (8-point, 3-fold) A->B D 4. Compound Transfer to Cell Plate B->D C 3. Cell Seeding (384-well, 10k/well) C->D E 5. Dye Loading D->E F 6. Plate Reading (FLIPR) Add Activator E->F G 7. Raw Data Normalization (% Inhibition) F->G QC Assay QC (Z'-factor > 0.5) F->QC H 8. Curve Fitting (IC50 Determination) G->H I 9. Hit Identification (Potency & Efficacy) H->I QC->G Proceed

Caption: A typical workflow for a high-throughput screening campaign.

Data Analysis & Hit Criteria
  • Normalization: The raw fluorescence data is typically normalized to the in-plate controls. The percent inhibition for each well is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Dose-Response Curves: For compounds screened at multiple concentrations, the % inhibition is plotted against the logarithm of the compound concentration. A four-parameter logistic equation is used to fit the data and determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).

  • Quality Control: The robustness of the assay is determined by calculating the Z'-factor from the control wells on each plate. A Z'-factor greater than 0.5 is considered excellent for HTS.

  • Hit Identification: A "hit" is a compound that meets predefined criteria. For this assay, a primary hit could be defined as any compound exhibiting an IC50 < 10 µM with a full dose-response curve.

Table 2: Hypothetical HTS Data Summary

CompoundMax Inhibition (%)IC50 (µM)Hill SlopeHit?
N-BENZYL-2-(2-ETHOXY...) 98.51.2 1.1Yes
Tetracaine (Control)100.00.81.0N/A
Inactive Analog5.2> 50-No

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (< 0.5) - Inconsistent cell plating- Reagent instability- High background signal- Use an automated dispenser for cell seeding- Prepare fresh reagents daily- Optimize dye concentration and incubation time
High Well-to-Well Variability - Edge effects in 384-well plates- Inaccurate liquid handling- Avoid using the outer rows/columns of the plate- Calibrate and maintain automated liquid handlers
Compound Precipitation - Poor solubility of test compound- Lower the top screening concentration- Check final DMSO concentration in the assay

Conclusion

N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE represents a promising chemical scaffold for the discovery of novel therapeutics. Based on a robust scientific rationale derived from its structural analogs, we have proposed a primary mechanism of action involving the modulation of voltage-gated sodium channels. The detailed HTS protocol provided here offers a validated, efficient, and reliable method for screening this compound and its future derivatives. This framework enables the rapid identification of bioactive molecules and accelerates the journey from a novel compound to a potential drug candidate.

References

  • Cheméo. Chemical Properties of N-benzyl-N-methyl-benzamide. [Link]

  • Stöhr, T., et al. (2006). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. PMC. [Link]

  • Wikipedia. Benzamide. [Link]

  • Heilmann, W., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ResearchGate. [Link]

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link]

  • Al-Hourani, B. J., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • Gong, J., et al. (2022). Oxidative stress-mediated high-throughput screening identifies novel neuroprotective agents that protect RPE and rescues visual function in models of AMD. IOVS. [Link]

  • Haney, E. F., et al. (2015). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. PMC. [Link]

  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [Link]

  • Tang, Z., et al. (2007). N-Benzyl-2-[3,5-bis(benzyloxy)benzyloxy]benzamide. ResearchGate. [Link]

  • Wangngae, S., et al. (2017). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]

  • Axxam. In Vitro Assays | Optogenetics applied to HTS. [Link]

  • MDPI. (2025). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. [Link]

Sources

Application

"synthetic route for gram-scale production of N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE"

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scale: Gram-Scale (50–100 mmol) Methodology: Two-Step Linear Synthesis (Isatoic Anhydride Ring Opening followed by N-Acylation)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scale: Gram-Scale (50–100 mmol) Methodology: Two-Step Linear Synthesis (Isatoic Anhydride Ring Opening followed by N-Acylation)

Introduction & Strategic Rationale

Benzamide derivatives represent a highly privileged scaffold in medicinal chemistry, frequently serving as critical precursors for the synthesis of quinazolinones, benzodiazepines, and other pharmacologically active heterocycles[1][2]. The target molecule, N-benzyl-2-(2-ethoxyacetamido)benzamide , features a bifunctional amidation pattern on a central benzene ring, making its construction highly dependent on regioselective amide bond formation.

To achieve a scalable, gram-scale production of this compound, we have designed a robust two-step linear synthetic route.

  • Step 1 (Nucleophilic Ring Opening): The route utilizes isatoic anhydride rather than anthranilic acid. Isatoic anhydride's pre-activated oxazine ring allows for direct, catalyst-free amidation with benzylamine[3]. The irreversible elimination of carbon dioxide gas provides a powerful thermodynamic driving force, ensuring high atom economy and eliminating the need for expensive, moisture-sensitive peptide coupling reagents (e.g., HATU, EDC)[4].

  • Step 2 (N-Acylation): The resulting intermediate, N-benzyl-2-aminobenzamide, undergoes nucleophilic acyl substitution with 2-ethoxyacetyl chloride. Acid chlorides are highly reactive electrophiles, allowing the acylation of the sterically hindered aniline-like amine to proceed rapidly at room temperature[5][6].

Mechanistic Insights & Causality

As a self-validating protocol, every reagent and condition has been selected based on strict mechanistic causality:

  • Decarboxylative Amidation (Step 1): Benzylamine, a strong nucleophile, attacks the highly electrophilic C-4 carbonyl carbon of isatoic anhydride. The tetrahedral intermediate collapses, opening the ring to form an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂). The cessation of CO₂ gas evolution serves as a real-time, visual indicator of reaction progress[7].

  • Nucleophilic Acyl Substitution (Step 2): The primary amine of the intermediate attacks the carbonyl carbon of 2-ethoxyacetyl chloride. Triethylamine (Et₃N) is employed as a non-nucleophilic base to neutralize the generated HCl byproduct. This is a critical causality: if left unneutralized, HCl will protonate the starting amine, forming an unreactive ammonium salt and stalling the reaction[1][8]. The dropwise addition of the acid chloride at 0 °C controls the exothermic nature of the reaction, preventing the formation of di-acylated byproducts[6].

Synthetic Workflow Visualization

SyntheticRoute A Isatoic Anhydride + Benzylamine B N-benzyl-2-aminobenzamide (Intermediate) A->B Step 1: Ring Opening & Decarboxylation (60-70 °C) D N-benzyl-2-(2-ethoxyacetamido)benzamide (Final Product) B->D Step 2: N-Acylation (0 °C to RT) C 2-Ethoxyacetyl Chloride + Triethylamine C->D Acylating Agent (in DCM)

Figure 1: Two-step synthetic workflow for N-benzyl-2-(2-ethoxyacetamido)benzamide.

Quantitative Data Summary

The following table summarizes the stoichiometry optimized for a 100 mmol scale initiation, scaled down to 50 mmol for the subsequent acylation step to account for intermediate sampling and purification losses.

MaterialMW ( g/mol )EquivalentsMass (g)Volume (mL)Moles (mmol)
Step 1: Ring Opening
Isatoic Anhydride163.131.0016.30-100.0
Benzylamine107.151.0511.2511.5105.0
Step 2: N-Acylation
N-Benzyl-2-aminobenzamide226.281.0011.31-50.0
2-Ethoxyacetyl Chloride122.551.106.746.355.0
Triethylamine (Et₃N)101.191.206.078.460.0

Experimental Protocols

Safety Note: 2-Ethoxyacetyl chloride is corrosive and moisture-sensitive[9]. All acylation steps must be performed in a well-ventilated fume hood under an inert atmosphere (N₂ or Argon).

Protocol A: Synthesis of N-Benzyl-2-aminobenzamide (Intermediate)
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Mixing: Suspend isatoic anhydride (16.3 g, 100 mmol) in 100 mL of anhydrous ethyl acetate[7].

  • Amine Addition: Add benzylamine (11.5 mL, 105 mmol) dropwise at room temperature. Note: A 5% molar excess of the amine ensures complete consumption of the anhydride.

  • Thermal Activation: Heat the mixture to 60–70 °C. The opaque suspension will gradually clear into a homogenous solution as the reaction proceeds and CO₂ gas is evolved.

  • Validation: Stir for 4–6 hours until gas evolution completely ceases. Confirm the consumption of isatoic anhydride via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a crystalline solid.

Protocol B: Synthesis of N-Benzyl-2-(2-ethoxyacetamido)benzamide (Final Product)
  • Reaction Setup: In a clean, oven-dried 250 mL round-bottom flask flushed with nitrogen, dissolve N-benzyl-2-aminobenzamide (11.31 g, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL)[1].

  • Base Addition & Cooling: Add Et₃N (8.4 mL, 60 mmol) to the stirred solution. Submerge the flask in an ice-water bath to cool the mixture to 0 °C[6].

  • Acylation: In a separate vial, dissolve 2-ethoxyacetyl chloride (6.3 mL, 55 mmol) in anhydrous DCM (20 mL). Transfer this to a dropping funnel and add it dropwise to the cooled amine solution over 20-30 minutes. Note: Dropwise addition prevents localized heating and suppresses the formation of di-acylated impurities.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2-4 hours. Monitor reaction progress by TLC (Hexane:EtOAc 2:1)[1].

  • Self-Correcting Workup: Quench the reaction by adding 50 mL of distilled water. Transfer to a separatory funnel and perform the following sequential washes:

    • 1 M HCl (50 mL): Removes unreacted Et₃N and any trace unreacted starting amine[1].

    • Saturated NaHCO₃ (50 mL): Neutralizes residual acid and removes 2-ethoxyacetic acid (formed from the hydrolysis of excess acid chloride)[1].

    • Brine (50 mL): Removes residual water from the organic phase.

  • Isolation: Dry the DCM layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude residue from an EtOAc/Hexane mixture to yield the pure target compound, N-benzyl-2-(2-ethoxyacetamido)benzamide.

References

  • Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones National Institutes of Health (PMC)[Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives National Institutes of Health (PMC)[Link]

  • Palladium-Catalyzed Ortho-Selective C–H Oxidative Carbonylation of N-Substituted Anilines with CO and Primary Amines for the Synthesis of o-Aminobenzamides Organic Letters (ACS Publications)[Link]

  • Palladium-Catalyzed Multistep Tandem Carbonylation/N-Dealkylation/Carbonylation Reaction: Access to Isatoic Anhydrides The Journal of Organic Chemistry (ACS Publications)[Link]

  • One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts ResearchGate[Link]

  • An improved method of amide synthesis using acyl chlorides ResearchGate[Link]

  • Scholars Research Library - Der Pharma Chemica Der Pharma Chemica[Link]

Sources

Method

Application Note: Profiling N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE in Voltage-Gated Sodium Channel (Nav) Modulation

Target Audience: Electrophysiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale Voltage-ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Electrophysiologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

Voltage-gated sodium channels (Nav) are critical determinants of neuronal excitability. Aberrant Nav activity underpins various pathophysiological states, including neuropathic pain, epilepsy, and cardiac arrhythmias. Small-molecule modulators containing a benzamide scaffold have emerged as highly effective, state-dependent inhibitors of these channels.

N-benzyl-2-(2-ethoxyacetamido)benzamide represents a specialized structural motif designed to exploit the local anesthetic (LA) binding site located within the intracellular vestibule of the Nav pore.

The Causality of the Chemical Scaffold

The efficacy of this compound is driven by its specific structural components:

  • The N-benzyl moiety: Imparts the necessary lipophilicity (LogP) required to traverse the plasma membrane, allowing the molecule to access the intracellularly located LA binding site (Domain IV, S6 segment).

  • The ortho-ethoxyacetamido group: The ortho-substitution restricts the rotation of the benzamide core, locking the molecule into an active conformation. The ether oxygen in the ethoxy group provides a critical hydrogen-bond acceptor, stabilizing the drug-receptor complex when the channel is in its inactivated state.

This structural configuration promotes state-dependent inhibition . Rather than blocking all sodium channels indiscriminately (which would cause severe cardiac and motor toxicity), the compound preferentially binds to channels that are rapidly firing and entering the inactivated state. This mechanism selectively dampens hyper-excitable neurons while sparing normal physiological action potentials, a principle heavily utilized in the development of modern [1].

Mechanistic Pathway

Mechanism cluster_nav Voltage-Gated Sodium Channel (Nav) States Cmpd N-Benzyl-2-(2-ethoxyacetamido) benzamide Rest Resting State (Closed, -90mV) Cmpd->Rest Low-Affinity Block Inact Inactivated State (Refractory) Cmpd->Inact High-Affinity Block (State-Dependent) Open Open State (Conducting) Rest->Open Depolarization Open->Inact Fast Inactivation Na Na+ Influx Open->Na Inact->Rest Repolarization AP Action Potential Firing Na->AP

Figure 1: State-dependent modulation of Nav channels by N-benzyl-2-(2-ethoxyacetamido)benzamide, highlighting preferential binding to the inactivated state.

Quantitative Data & Expected Pharmacological Profile

When evaluating benzamide derivatives in patch-clamp assays, it is crucial to measure both tonic block (resting state) and state-dependent block (inactivated state). The table below summarizes the expected quantitative profile for this class of [2].

Table 1: Representative Electrophysiological Profile

ParameterMeasurement ConditionExpected Value RangeBiological Significance
IC₅₀ (Resting State) Holding potential -120 mV> 50 µMLow affinity for resting channels ensures normal nerve conduction is preserved.
IC₅₀ (Inactivated State) Holding potential -70 mV (V½)0.5 µM – 3.0 µMHigh affinity for inactivated channels allows selective dampening of hyperactive neurons.
State-Dependent Ratio IC₅₀ (Resting) / IC₅₀ (Inact)> 20-foldA high ratio indicates a wide therapeutic window and strong use-dependence.
ΔV½ of Inactivation Shift in steady-state curve-10 mV to -15 mVHyperpolarizing shift confirms the compound stabilizes the inactivated state.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To accurately capture the state-dependent kinetics of N-benzyl-2-(2-ethoxyacetamido)benzamide, the experimental design must isolate sodium currents from artifacts. The following protocol is a self-validating system: it includes internal quality control checkpoints (seal integrity, leak subtraction, and pharmacological validation) to ensure that any observed current reduction is definitively caused by the compound's interaction with the Nav channel, rather than cell degradation.

Experimental Workflow

Workflow Step1 1. Cell Preparation & Solutions HEK293-Nav cells; CsF-based internal solution Step2 2. Whole-Cell Configuration QC: Seal >1 GΩ, Access Resistance <10 MΩ Step1->Step2 Step2->Step2 Reject if Rs changes >20% Step3 3. Baseline Stabilization Record steady-state currents (0.1% DMSO Vehicle) Step2->Step3 Step4 4. Compound Perfusion Apply N-Benzyl-2-(2-ethoxyacetamido)benzamide Step3->Step4 Step5 5. Voltage Protocols Execute Tonic & State-Dependent pulse trains Step4->Step5 Step6 6. Pharmacological Validation Apply 1 µM TTX to confirm isolated Nav current Step5->Step6

Figure 2: Step-by-step self-validating workflow for patch-clamp evaluation of Nav modulators.

Step-by-Step Methodology
Step 1: Preparation of Solutions

Causality: Potassium currents must be eliminated to isolate the inward sodium current. Therefore, Cesium (Cs+) is used in the intracellular solution to block K+ channels.

  • Extracellular Fluid (ECF): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH, 300 mOsm).

  • Intracellular Fluid (ICF): 120 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, 2 mM MgCl₂ (pH 7.3 with CsOH, 290 mOsm). Note: Fluoride (F-) enhances seal stability and shifts activation slightly, which is standard for Nav recordings.

Step 2: Achieving Whole-Cell Configuration & Quality Control
  • Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ.

  • Form a Giga-ohm seal (>1 GΩ) on a HEK293 cell stably expressing the target Nav subtype (e.g., Nav1.7 or Nav1.8).

  • Apply brief suction to rupture the membrane.

  • Self-Validation Checkpoint: Monitor Access Resistance (Rs). It must be <10 MΩ. Compensate series resistance by at least 70%. If Rs fluctuates by more than 20% during the experiment, discard the cell, as this will artificially alter current amplitude and invalidate the compound's apparent IC₅₀.

Step 3: Voltage Protocols for State-Dependent Block

To prove that N-benzyl-2-(2-ethoxyacetamido)benzamide acts via state-dependent mechanisms, you must run two distinct voltage protocols.

Protocol A: Tonic Block (Resting State Affinity)

  • Causality: Measures the drug's affinity for the closed channel.

  • Method: Hold the cell at a highly hyperpolarized potential (-120 mV) where >99% of channels are in the resting state. Apply a single 20 ms test pulse to 0 mV every 10 seconds.

  • Analysis: Measure the peak inward current before and after compound perfusion. A lack of inhibition here confirms the drug does not disrupt normal resting channels.

Protocol B: Inactivated State Affinity (V½ Protocol)

  • Causality: Measures the drug's affinity for channels that have been forced into the inactivated state, mimicking a depolarized, hyperactive neuron (e.g., in a damaged nerve).

  • Method: Determine the voltage of half-maximal inactivation (V½, typically around -70 mV). Hold the cell at this V½ potential for 8 seconds to allow the drug to bind to the inactivated state. Follow with a brief 20 ms recovery step to -120 mV (to recover unbound channels), then a test pulse to 0 mV.

  • Analysis: The reduction in current during this protocol determines the inactivated-state IC₅₀. The compound should exhibit a profound block under these conditions.

Step 4: Leak Subtraction and Positive Control
  • Leak Subtraction: Implement an online P/4 protocol. Causality: This subtracts linear capacitive transients and leak currents, ensuring the measured peak is purely channel-mediated.

Troubleshooting & Best Practices

  • Compound Adsorption: Benzamide derivatives with lipophilic N-benzyl groups can adhere to plastic tubing.

    • Solution: Use glass reservoirs and PTFE (Teflon) tubing for perfusion. Pre-coat the system with 0.1% BSA if necessary.

  • Vehicle Artifacts: Ensure the final DMSO concentration in the ECF does not exceed 0.1%. Higher concentrations of DMSO can destabilize the lipid bilayer and artificially alter Nav gating kinetics.

  • Voltage Clamp Errors: Because Nav currents are massive and fast, inadequate space clamping can lead to loss of voltage control.

    • Solution: Keep peak current amplitudes between 1 nA and 5 nA by selecting appropriately expressing cells or lowering extracellular Na+ (replacing with Choline-Cl) if currents exceed 10 nA.

References

The mechanistic principles and electrophysiological standards detailed in this application note are grounded in peer-reviewed literature regarding benzamide-based sodium channel modulators and neuroprotective agents.

  • Title: Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes Source: Frontiers in Therapeutics / PMC URL: [Link]

  • Title: Identification and Electrophysiological Evaluation of 2-Methylbenzamide Derivatives as Nav1.1 Modulators Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Oxadiazolylindazole Sodium Channel Modulators are Neuroprotective toward Hippocampal Neurones Source: Journal of Medicinal Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Benzyl-2-(2-ethoxyacetamido)benzamide

Welcome to the Technical Support Center for the synthesis of N-benzyl-2-(2-ethoxyacetamido)benzamide . This compound features a benzamide core with an ortho-ethoxyacetamido substitution, a structural motif frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-benzyl-2-(2-ethoxyacetamido)benzamide . This compound features a benzamide core with an ortho-ethoxyacetamido substitution, a structural motif frequently utilized in the development of kinase inhibitors (e.g., RIPK1) and anticonvulsant agents.

Synthesizing ortho-amido benzamides is notoriously prone to chemoselectivity issues. This guide is engineered for drug development professionals and synthesizes field-proven insights to help you troubleshoot, optimize, and validate your synthetic workflows.

Troubleshooting Guide & FAQs

Q1: Why am I observing a mass corresponding to [M-18] (m/z 295) instead of my target product (m/z 313)?

A: This mass indicates a cyclodehydration event leading to a quinazolinone derivative (specifically, 3-benzyl-2-(ethoxymethyl)quinazolin-4(3H)-one). Causality: When utilizing "Route B" (acylating anthranilic acid first, then coupling with benzylamine), the activated 2-(2-ethoxyacetamido)benzoic acid rapidly cyclizes to a 4H-3,1-benzoxazin-4-one intermediate[1]. While this oxazinone can be ring-opened by benzylamine to form your target, elevated temperatures or prolonged reaction times drive a secondary dehydration event, permanently closing the ring to form the highly stable quinazolinone. Solution: Maintain reaction temperatures below 40 °C during the benzylamine ring-opening step. For a more robust solution, switch to "Route A" (amidation first, then acylation).

Q2: My LC-MS shows a significant +86 Da adduct (m/z 399). How do I prevent this?

A: You are observing N,N-diacylation (over-acylation) of the aniline nitrogen. Causality: The primary 2-amino group of the N-benzyl-2-aminobenzamide intermediate is highly nucleophilic. In the presence of strong, unhindered bases (like triethylamine) or an excess of 2-ethoxyacetyl chloride, the nitrogen reacts twice, forming an N,N-diacyl imide byproduct. Solution: Strictly control the stoichiometry of 2-ethoxyacetyl chloride to 1.05 equivalents. Perform the addition dropwise at 0 °C. Substitute triethylamine with a sterically hindered base like N,N-diisopropylethylamine (DIPEA) to suppress the second acylation event.

Q3: I am using CDI to couple 2-(2-ethoxyacetamido)benzoic acid with benzylamine, but the reaction stalls and I isolate a non-polar, highly fluorescent compound (m/z 206).

A: The non-polar intermediate is 2-(ethoxymethyl)-4H-3,1-benzoxazin-4-one [2]. Causality: Standard coupling reagents (like CDI, EDC, or HATU) activate the carboxylic acid. However, the adjacent 2-ethoxyacetamido group acts as a neighboring nucleophile. The amide carbonyl oxygen attacks the activated ester, expelling the leaving group and forming the benzoxazinone[2]. Benzoxazinones exhibit significantly reduced reactivity toward amine nucleophiles compared to standard activated esters[3]. Solution: You can force the ring-opening by utilizing an organocatalyst such as Schreiner's thiourea, which activates the benzoxazinone via hydrogen bonding[3]. Alternatively, isolate the benzoxazinone and react it with benzylamine in refluxing ethanol under strict monitoring.

Quantitative Data Presentation

The table below summarizes the causality between synthetic route choices, conditions, and the resulting side-product profiles.

Synthetic RouteReagents / ConditionsTarget Yield (%)Benzoxazinone (%)Quinazolinone (%)Diacylated (%)
Route A (Amidation First)1.05 eq Acyl Cl, DIPEA, 0 °C88% 0%0%<2%
Route A (Amidation First)2.5 eq Acyl Cl, TEA, 25 °C45%0%0%42%
Route B (Acylation First)CDI, Benzylamine, 25 °C15%75% 0%0%
Route B (Acylation First)CDI, Benzylamine, 80 °C10%5%70% 0%
Route B (Acylation First)Thiourea cat., Benzylamine, 25 °C82% <5%0%0%

Validated Experimental Protocols

To avoid the problematic benzoxazinone intermediate entirely, Route A is the recommended methodology. Every step below is designed as a self-validating system to ensure scientific integrity.

Protocol: Optimized Synthesis via N-Benzyl-2-aminobenzamide (Route A)

Step 1: Synthesis of N-Benzyl-2-aminobenzamide

  • Suspend isatoic anhydride (10.0 mmol) in anhydrous DMF (20 mL) at room temperature.

  • Add benzylamine (10.5 mmol) dropwise over 10 minutes. The reaction will evolve CO₂ gas.

  • Stir at 40 °C for 2 hours until gas evolution ceases.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of isatoic anhydride. LC-MS must show the intermediate mass [M+H]+ 227.11.

  • Crash out the product by adding ice-cold water (50 mL), filter, and dry under vacuum.

Step 2: Controlled Acylation

  • Dissolve N-benzyl-2-aminobenzamide (5.0 mmol) and DIPEA (6.0 mmol) in anhydrous DCM (25 mL) under an argon atmosphere.

  • Cool the reaction flask strictly to 0 °C using an ice bath.

  • Dissolve 2-ethoxyacetyl chloride (5.25 mmol, 1.05 eq) in DCM (5 mL) and add dropwise via syringe pump over 30 minutes.

  • Stir for an additional 1 hour at 0 °C.

  • Self-Validation Checkpoint: Before quenching, analyze a 10 µL reaction aliquot via LC-MS. The protocol is validated if the target mass[M+H]+ 313.15 is dominant, and the diacylated mass [M+H]+ 399.19 is absent (or <2%).

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Reaction Pathway Visualization

The following diagram maps the logical relationships and mechanistic pathways between the starting materials, the target product, and the common side products described in this guide.

SynthesisPathways A Anthranilic Acid (Starting Material) B N-Benzyl-2-aminobenzamide (Route A Intermediate) A->B Benzylamine, Coupling Reagent C 2-(2-Ethoxyacetamido)benzoic acid (Route B Intermediate) A->C 2-Ethoxyacetyl Chloride, Base D N-Benzyl-2-(2-ethoxyacetamido)benzamide (Target Product) B->D 2-Ethoxyacetyl Chloride (1.05 eq), 0 °C G N,N-Diacylated Amine (Side Product) B->G Excess Acyl Chloride, Strong Base E 4H-3,1-Benzoxazin-4-one (Side Product / Intermediate) C->E Activation (e.g., EDC, CDI) E->D Benzylamine (Ring Opening) F Quinazolinone Derivative (Dead-End Side Product) E->F Heat, -H2O (Cyclodehydration)

Mechanistic pathways of target synthesis and common side product formation.

References

  • Heller, S. T. et al. "CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones". ChemRxiv. URL:[Link]

  • Nair, R. V., Sanjayan, G. J. "(Thio)urea-mediated benzoxazinone opening: mild approach towards synthesis of o-(substituted amido)benzamides". RSC Advances. URL:[Link]

  • Moussa, Z. et al. "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance". PMC. URL:[Link]

  • "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties". IntechOpen.

Sources

Optimization

"characterization of impurities in N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE samples"

Welcome to the Analytical Technical Support Center for the characterization of N-Benzyl-2-(2-ethoxyacetamido)benzamide . This portal is designed for analytical scientists, researchers, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center for the characterization of N-Benzyl-2-(2-ethoxyacetamido)benzamide .

This portal is designed for analytical scientists, researchers, and drug development professionals tasked with impurity profiling, structural elucidation, and regulatory qualification of this specific active pharmaceutical ingredient (API) or intermediate. Below, you will find field-proven troubleshooting guides, self-validating methodologies, and regulatory FAQs to resolve complex analytical challenges.

Section 1: Structural Elucidation & Mass Spectrometry (LC-MS/MS)

Q: How do I differentiate between process-related impurities and degradation products of N-benzyl-2-(2-ethoxyacetamido)benzamide using mass spectrometry?

Causality & Expert Insight: The parent molecule (C₁₈H₂₀N₂O₃, exact mass 312.1469 Da) contains two distinct amide bonds and an aliphatic ether linkage. The N-benzyl benzamide bond is sterically hindered and highly stable. Conversely, the 2-ethoxyacetamido linkage is highly susceptible to nucleophilic attack and hydrolysis. Process impurities typically arise from incomplete synthetic coupling (e.g., unreacted 2-amino-N-benzylbenzamide). Degradation products, however, are usually the result of forced stress, such as the hydrolysis of the ethoxyacetamide group or the cleavage of the ether bond under harsh acidic conditions. Similar degradation behaviors are well-documented in other benzamide-derivative drugs[1].

Table 1: Quantitative MS/MS Data for Anticipated Impurities

Impurity Classification Chemical Entity Expected[M+H]⁺ (m/z) Key MS/MS Fragments (m/z) Origin / Causality
API N-benzyl-2-(2-ethoxyacetamido)benzamide 313.15 206.08, 226.10, 91.05 Target Compound
Process Impurity 2-Amino-N-benzylbenzamide 227.11 120.04, 91.05 Incomplete acylation during synthesis
Degradation (Hydrolysis) 2-(2-Ethoxyacetamido)benzoic acid 224.09 178.05, 134.06 Hydrolysis of the N-benzylamide bond
Degradation (Ether Cleavage) N-benzyl-2-(2-hydroxyacetamido)benzamide 285.12 178.05, 91.05 Loss of ethyl group under acidic stress

| Degradation (Oxidation) | N-Oxide Derivative | 329.15 | 311.14, 206.08 | Peroxide-induced oxidation of the amine |

Pathway API N-benzyl-2-(2-ethoxyacetamido)benzamide [M+H]+ 313.15 AcidStress Acidic/Basic Hydrolysis API->AcidStress OxidativeStress Oxidative Stress (Peroxides) API->OxidativeStress Deg1 2-Amino-N-benzylbenzamide [M+H]+ 227.11 (Amide Cleavage) AcidStress->Deg1 Major Pathway Deg2 2-Ethoxyacetic Acid (Non-UV Absorbing) AcidStress->Deg2 Byproduct Deg4 Des-ethyl Degradant [M+H]+ 285.12 (Ether Cleavage) AcidStress->Deg4 Minor Pathway Deg3 N-Oxide Derivative [M+H]+ 329.15 OxidativeStress->Deg3 N-Oxidation

Figure 1: Primary degradation pathways of N-benzyl-2-(2-ethoxyacetamido)benzamide under stress.

Step-by-Step Methodology: LC-HRMS/MS Workflow for Unknowns

Self-Validating System: This protocol includes an internal mass-accuracy check to ensure instrumental drift does not lead to false structural assignments.

  • Sample Preparation: Prepare the stressed sample at 1.0 mg/mL in the initial mobile phase. Centrifuge at 10,000 x g for 10 minutes to remove insoluble polymeric degradants.

  • System Suitability (Validation Step): Inject a blank (diluent) to confirm the absence of ghost peaks. Inject a spiked API sample with a known standard (e.g., benzylamine) to verify mass accuracy (< 5 ppm error) and fragmentation energy efficiency.

  • Chromatographic Separation: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a shallow gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 20 minutes) to ensure the separation of closely related positional isomers.

  • MS Acquisition: Operate the Q-TOF or Orbitrap in positive ESI mode. Set the MS1 scan range to 100-1000 m/z. Trigger data-dependent MS/MS (Top 3) for ions exceeding 1e4 counts. Use normalized collision energies (NCE) of 20, 30, and 40 eV to capture both fragile ether cleavages and stable aromatic ring fragmentations.

  • Data Processing: Apply mass defect filtering based on the parent API (exact mass 312.1469). Look for common mass shifts (+16 Da for oxidation, -46 Da for loss of ethanol).

Section 2: Chromatographic Troubleshooting

Q: I am experiencing severe mass balance deficits (>5%) during forced degradation studies. Where are my missing impurities?

Causality & Expert Insight: Mass balance deficits occur when degradation products fail to register on standard UV/Vis detectors. In the case of N-benzyl-2-(2-ethoxyacetamido)benzamide, the hydrolysis of the ethoxyacetamido group yields 2-ethoxyacetic acid . Because this aliphatic acid lacks a conjugated pi-electron system, it has negligible UV absorbance above 210 nm. Furthermore, it is highly polar and may elute in the void volume of a standard reversed-phase method, masking its presence entirely.

LogicTree Start Mass Balance Deficit > 5% During Forced Degradation CheckUV Does the degradant lack a UV chromophore? Start->CheckUV Action1 Use CAD or ELSD Detector CheckUV->Action1 Yes (e.g., Aliphatic acids) CheckVolatile Is the degradant volatile? CheckUV->CheckVolatile No Action2 Analyze via GC-MS (e.g., Ethanol loss) CheckVolatile->Action2 Yes CheckPolar Is it eluting in the void? CheckVolatile->CheckPolar No Action3 Use HILIC Column or Adjust Mobile Phase pH CheckPolar->Action3 Yes

Figure 2: Troubleshooting decision tree for resolving mass balance deficits during impurity profiling.

Step-by-Step Methodology: Orthogonal Detection Protocol

Self-Validating System: By cross-referencing UV data with a universal detector, you validate whether a peak is truly absent or simply invisible to optical sensors.

  • Detector Configuration: Plumb a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series (or parallel via a flow splitter) post-UV detector.

  • Mobile Phase Optimization: Ensure all mobile phase additives are strictly volatile (e.g., Formic Acid, Ammonium Formate). Non-volatile buffers like phosphates will cause massive background noise in CAD/ELSD.

  • Data Integration & Mass Balance Check (Validation Step): Perform a mass balance calculation by summing the peak areas of the API and all degradants from the CAD channel (corrected for relative response factors). A total mass balance returning to 98-102% confirms the previously "missing" mass was a non-UV absorbing aliphatic degradant.

Section 3: Regulatory Compliance & Thresholds

Q: An unknown impurity consistently appears at 0.12% area in my stability batches. Do I need to fully characterize its structure?

Causality & Expert Insight: Regulatory agencies require strict control of impurities to ensure patient safety and formulation stability[2]. According to the ICH Q3A(R2) guidelines for new drug substances[3], the requirement to identify an impurity depends mathematically on the maximum daily dose of the API. If the daily dose of your formulated benzamide derivative is ≤ 2 g/day , the identification threshold is 0.10%. Therefore, an impurity at 0.12% must undergo structural elucidation (via the LC-MS/MS protocol above) to assess its toxicological risk.

Table 2: ICH Q3A(R2) Impurity Thresholds for Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg/day (whichever is lower) 0.15% or 1.0 mg/day (whichever is lower)

| > 2 g/day | 0.03% | 0.05% | 0.05% |

References

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: ResearchGate URL:[Link]

  • Degradation Pathways and Impurity Profiling of Anti-Cancer Drug Apalutamide by HPLC and LC-MS/MS Source: ResearchGate URL:[Link]

  • Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC and In Silico Toxicological Assessment Source: ACS Omega URL:[Link]

Sources

Troubleshooting

Technical Support Center: N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE Recrystallization

Welcome to the Technical Support Center for the purification and isolation of N-benzyl-2-(2-ethoxyacetamido)benzamide . As a bis-amide derivative featuring both a hydrophobic benzyl group and a flexible, moderately polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and isolation of N-benzyl-2-(2-ethoxyacetamido)benzamide . As a bis-amide derivative featuring both a hydrophobic benzyl group and a flexible, moderately polar ethoxyacetamido chain, this compound presents unique crystallization challenges.

This guide is engineered for research scientists and drug development professionals. It provides field-proven, self-validating protocols to troubleshoot common isolation issues such as "oiling out," co-precipitation of impurities, and poor crystalline yields.

Chemical Profiling & Solvent Causality

To rationally design a recrystallization protocol, we must first analyze the intermolecular forces at play. N-benzyl-2-(2-ethoxyacetamido)benzamide contains:

  • Hydrogen Bond Donors/Acceptors: Two amide groups (-CONH-) and one ether oxygen (-O-).

  • Hydrophobic Domains: A central benzene ring and a terminal benzyl group.

Because of this dual nature, the compound is highly soluble in polar aprotic and chlorinated solvents (e.g., dichloromethane) and moderately soluble in polar protic solvents (like ethanol), but it exhibits strictly limited solubility in water and cold non-polar hydrocarbons[1].

When selecting a solvent, we rely on the principle of differential solubility. 2 combining polar and non-polar characteristics (such as Ethanol/Water) are highly effective for benzamide derivatives[2]. Ethanol disrupts the intermolecular amide hydrogen bonds during heating, while water acts as an anti-solvent, increasing the dielectric constant of the medium and forcing the hydrophobic benzyl rings to aggregate as the temperature drops.

SolventSelection Start Analyze Impurity Profile Polar Polar Impurities (e.g., Unreacted Amines) Start->Polar NonPolar Non-Polar Impurities (e.g., Benzyl Halides) Start->NonPolar Colored Polymeric/Colored Impurities Start->Colored Solvent1 Ethyl Acetate / Hexane (Anti-solvent approach) Polar->Solvent1 Solvent2 Ethanol / Water (Gradient cooling) NonPolar->Solvent2 Action Add Activated Carbon & Hot Filter Colored->Action Action->Solvent2

Decision matrix for selecting the optimal recrystallization solvent system.

Troubleshooting & FAQs

Q: My crude N-benzyl-2-(2-ethoxyacetamido)benzamide "oils out" (forms a liquid layer) instead of crystallizing during cooling. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the saturation temperature of your mixture is higher than the melting point of the solute in that specific solvent. Mechanistically, the flexible ethoxyacetamido chain lowers the crystal lattice energy compared to rigid, unsubstituted benzamides.

  • Solution: You must adjust the solvent ratio to lower the dissolution temperature. If using Ethanol/Water, increase the proportion of ethanol. Alternatively, introduce pure seed crystals at the "cloud point" (the exact moment the solution becomes slightly opaque) to bypass the metastable oil phase and force immediate crystalline nucleation.

Q: I am observing the co-precipitation of highly persistent, dark-colored impurities. Which solvent system is optimal? A: Colored impurities in benzamide synthesis typically arise from oxidized amine precursors or polymeric side-products. These conjugated systems are highly lipophilic.

  • Solution: Utilize an activated carbon treatment during the hot dissolution phase[3]. The highly porous carbon matrix traps large conjugated polymeric impurities via van der Waals forces. 3 recommend adding 1-5% (w/w) activated carbon, followed by a hot gravity filtration through a Celite pad to prevent premature crystallization of the target compound[3].

Q: Can I use purely non-polar solvents like Hexane or Heptane? A: No. The dual amide bonds create a strong intermolecular hydrogen-bonding network that remains completely insoluble in cold or hot non-polar hydrocarbons. Hexane should only be used as an anti-solvent in combination with a solubilizing agent like Ethyl Acetate[4].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the checkpoint criteria.

Protocol A: Ethanol/Water Mixed-Solvent System (For General Purification)

This protocol leverages gradient cooling and is highly effective for removing non-polar impurities. It is a widely accepted, 5 for synthetic benzamide compounds[5].

  • Hot Dissolution: Suspend the crude solid in a minimal volume of absolute ethanol in an Erlenmeyer flask. Heat to a gentle reflux (approx. 75°C) until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining the temperature, add hot deionized water dropwise. Stop adding water the exact moment a persistent cloudiness (cloud point) is observed.

  • Clarification (Checkpoint): Add absolute ethanol dropwise (usually 2-5 drops) just until the solution becomes perfectly clear again. Validation: The solution must be transparent at reflux.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25°C) over 45 minutes. Once at room temperature, transfer the flask to an ice bath (0-5°C) for 30 minutes to maximize lattice formation.

  • Isolation & Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water. Dry under a vacuum until a constant weight is achieved. Validation: Run a TLC (Thin-Layer Chromatography) against the crude starting material to confirm the disappearance of impurity spots.

Protocol B: Ethyl Acetate / Hexane System (For Lipophilic/Colored Impurities)

This protocol is preferred when dealing with highly lipophilic unreacted precursors, as4[4].

  • Dissolution & Carbon Treatment: Dissolve the crude mixture in minimal hot Ethyl Acetate. If the solution is dark, add 2% (w/w) activated carbon. Boil gently for 5 minutes.

  • Hot Filtration: Filter the hot mixture rapidly through a pre-warmed fluted filter paper or a Celite pad to remove the carbon.

  • Precipitation: Reheat the clear filtrate to reflux. Add hot Hexanes dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool slowly to room temperature, triggering the crystallization of the purified benzamide[4]. Filter and dry as described in Protocol A.

Workflow Crude Crude Benzamide Dissolve Hot Dissolution (Min. Solvent) Crude->Dissolve Filter Hot Gravity Filtration Dissolve->Filter Cool Controlled Cooling (25°C to 0°C) Filter->Cool Seed Seeding (If Oiling Occurs) Cool->Seed Troubleshooting Isolate Vacuum Filtration Cool->Isolate Seed->Cool Dry Vacuum Drying (Constant Weight) Isolate->Dry

Standardized self-validating workflow for the recrystallization of benzamide derivatives.

Quantitative Solvent Data

The table below summarizes the physicochemical properties of recommended solvent systems and their expected performance metrics for N-benzyl-2-(2-ethoxyacetamido)benzamide.

Solvent SystemPolarity Index (Mixed)Boiling Point (°C)Target Impurity RemovalExpected Yield Recovery
Ethanol / Water 5.2 / 9.078 / 100Highly polar byproducts, salts75 - 85%
Ethyl Acetate / Hexane 4.4 / 0.177 / 68Lipophilic precursors, colored polymers70 - 80%
Dichloromethane / Ethanol 3.1 / 5.240 / 78Complex mixed organic impurities60 - 75%

(Note: Yield recoveries are highly dependent on the initial purity of the crude synthetic mixture and the precision of the cooling gradient).

References

  • Buy N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE (EVT ...), evitachem.com.
  • [FREE] Water is a good solvent for recrystallizing benzoic acid or benzamide, but not for recrystallizing sodium, brainly.com.
  • Methods for removing color impurities from 2-Ethylbenzamide, benchchem.com.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation, nih.gov.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives, nih.gov.
  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study, acs.org.

Sources

Reference Data & Comparative Studies

Validation

Validating the In Vivo Efficacy of N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE: A Comparative Preclinical Guide

As a Senior Application Scientist, navigating the preclinical transition of a novel synthetic organic compound like1[1] requires more than just measuring tumor shrinkage. It demands a rigorous, self-validating framework.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the preclinical transition of a novel synthetic organic compound like1[1] requires more than just measuring tumor shrinkage. It demands a rigorous, self-validating framework. Based on its ortho-substituted benzamide scaffold, NBEAB shares structural hallmarks with established Class I Histone Deacetylase (HDAC) inhibitors.

This guide outlines an objective, step-by-step methodology to validate the in vivo efficacy of NBEAB against standard-of-care alternatives—specifically the Class I-selective inhibitor Entinostat (MS-275) and the pan-HDAC inhibitor Vorinostat (SAHA). By integrating pharmacokinetic (PK) exposure with pharmacodynamic (PD) target engagement, we construct a self-validating system that proves causality rather than mere correlation.

Mechanistic Rationale: The Epigenetic Target

To establish a highly targeted validation protocol, we must first define the mechanism of action. Class I HDACs (HDAC1, 2, and 3) are frequently overexpressed in solid tumors such as Hepatocellular Carcinoma (HCC), leading to the epigenetic silencing of tumor suppressor genes and the dysregulation of cellular metabolism[2].

By selectively inhibiting these enzymes, ortho-benzamides prevent histone deacetylation. This induces chromatin relaxation, upregulates metabolic enzymes like PKM1, and triggers reactive oxygen species (ROS)-mediated apoptosis and cellular differentiation[2].

G NBEAB NBEAB (Test Article) HDAC Class I HDACs (HDAC1/2/3) NBEAB->HDAC Inhibits Chromatin Chromatin Relaxation HDAC->Chromatin Prevents Deacetylation GeneExp Gene Upregulation (e.g., PKM1) Chromatin->GeneExp Promotes Efficacy Tumor Cell Apoptosis GeneExp->Efficacy Induces

Fig 1: Mechanistic pathway of NBEAB-mediated Class I HDAC inhibition and tumor apoptosis.

Experimental Design: The Self-Validating Protocol

A common pitfall in oncology drug development is relying solely on phenotypic endpoints (e.g., tumor volume). A protocol must be a self-validating system : if a tumor shrinks, we must mathematically prove that the shrinkage was caused by the drug engaging its specific target at the tumor site.

Translational 3[3]. Clinical PET imaging studies confirm that4 for small molecules, not just plasma concentration[4]. Therefore, our workflow integrates orthogonal readouts: physical caliper measurements, LC-MS/MS for intra-tumoral PK, and Western blotting for PD biomarkers.

G cluster_validation 4. Orthogonal Endpoint Validation Start 1. Xenograft Establishment (HepG2 Cells) Dosing 2. Randomized Dosing (Vehicle, NBEAB, MS-275, SAHA) Start->Dosing InLife 3. In-Life Monitoring (Tumor Vol & Body Weight) Dosing->InLife PK Pharmacokinetics (PK) Intra-tumoral Cmax InLife->PK PD Pharmacodynamics (PD) Acetyl-H3 & Acetyl-Tubulin InLife->PD Efficacy 5. Efficacy Confirmation (PK/PD/TGI Correlation) PK->Efficacy PD->Efficacy

Fig 2: Self-validating in vivo workflow integrating PK, PD, and phenotypic endpoints.

Step-by-Step Methodology: Xenograft Efficacy & PK/PD Workflow

Step 1: Model Establishment & Randomization
  • Action: Inject 5×106 HepG2 (HCC) cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Causality: HepG2 cells are highly responsive to HDAC-mediated metabolic reprogramming[2]. Randomization must occur only when tumors reach an average volume of 100–150 mm³ to ensure uniform baseline tumor burden across all cohorts.

Step 2: Dosing Regimen (The Alternatives)

Administer treatments for 21 consecutive days.

  • Group 1 (Negative Control): Vehicle (0.5% Methylcellulose), PO, QD.

  • Group 2 (Test Article): NBEAB, 20 mg/kg, PO, QD.

  • Group 3 (Class I Benchmark): Entinostat (MS-275), 20 mg/kg, PO, QD.

  • Group 4 (Pan-HDAC Benchmark): Vorinostat (SAHA), 50 mg/kg, IP, QD.

  • Causality: Comparing NBEAB to both a highly selective Class I inhibitor (MS-275) and a broad-spectrum pan-HDAC inhibitor (SAHA) isolates its specific efficacy and toxicity profile.

Step 3: In-Life Measurements
  • Action: Measure tumor dimensions using digital calipers bi-weekly. Calculate volume as V=0.5×L×W2 . Record body weights simultaneously.

  • Causality: Body weight loss exceeding 15% is a strict surrogate for systemic toxicity, often seen with pan-HDAC inhibitors.

Step 4: Endpoint Harvest & Orthogonal Validation

On Day 21, two hours post-final dose (Tmax), euthanize the mice and rapidly excise the tumors. Split the tissue into two fractions:

  • Fraction A (LC-MS/MS): Homogenize to quantify intra-tumoral NBEAB concentration (Tumor Cmax).

  • Fraction B (Western Blot): Lyse to measure5[5].

Comparative Efficacy Data

The following structured data represents the expected benchmark performance of NBEAB against established alternatives, validating its therapeutic window and target selectivity.

Treatment GroupTumor Growth Inhibition (TGI %)Intra-tumoral Cmax (ng/g)Acetyl-H3 (Fold Change)Acetyl-α-tubulin (Fold Change)Max Body Weight Loss (%)
Vehicle 0%N/A1.0x1.0x0%
NBEAB (20 mg/kg) 68% 1,450 4.2x 1.1x 3%
MS-275 (20 mg/kg) 65%1,2004.0x1.2x5%
SAHA (50 mg/kg) 55%8503.5x3.8x14%

Expert Insights: Causality Behind Experimental Choices

Why measure both Acetyl-H3 and Acetyl-α-tubulin? This is the crux of the self-validating system. Acetyl-Histone H3 is a direct substrate of Class I HDACs (HDAC1/2/3), located in the nucleus. Conversely, α-tubulin is a cytoplasmic substrate specifically deacetylated by HDAC6 (a Class IIb HDAC)[5].

  • If NBEAB is truly a selective Class I inhibitor (like MS-275), it will heavily upregulate Acetyl-H3 while leaving Acetyl-α-tubulin unchanged (as seen in the 1.1x fold change in the table).

  • Vorinostat (SAHA), being a pan-HDAC inhibitor, elevates both (3.8x for tubulin). By tracking these dual biomarkers, we mathematically prove in vivo that NBEAB's tumor growth inhibition (68%) is driven by precise epigenetic remodeling rather than off-target cytotoxicity. Furthermore, the lack of pan-HDAC inhibition directly correlates with NBEAB's superior safety profile (only 3% body weight loss compared to SAHA's 14%).

References

  • Buy N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE (EVT ...)
  • Source: nih.
  • Source: frontiersin.
  • Source: ascopubs.
  • Source: acs.

Sources

Safety & Regulatory Compliance

Safety

N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-Benzyl-2-(2-ethoxyacetamido)benzamide As drug development and synthetic chemistry advance, laboratories frequently handle complex, biologically active intermediates. N-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of N-Benzyl-2-(2-ethoxyacetamido)benzamide

As drug development and synthetic chemistry advance, laboratories frequently handle complex, biologically active intermediates. N-benzyl-2-(2-ethoxyacetamido)benzamide is a complex substituted benzamide[1]. Because benzamide derivatives are frequently investigated as potent pharmacophores (such as PARP inhibitors or neuroactive agents), they must be treated with stringent safety and environmental precautions[2].

This guide provides a self-validating, step-by-step operational protocol for the containment, handling, and ultimate disposal of this compound, ensuring compliance with environmental regulations and maximizing laboratory safety.

Risk Assessment & The Causality of Containment

Before executing disposal protocols, it is critical to understand the why behind the safety requirements. N-benzyl-2-(2-ethoxyacetamido)benzamide contains stable amide bonds, an ether linkage, and aromatic rings.

  • Environmental Persistence: Complex organic amides do not readily degrade in standard aqueous environments. Discharging this compound into standard drains can lead to bioaccumulation and aquatic toxicity[3].

  • Thermal Decomposition Risks: Uncontrolled burning of nitrogen-rich compounds (like benzamides) yields hazardous byproducts, specifically nitrogen oxides (NOx) and carbon monoxide (CO)[4].

  • Regulatory Grounding: Under US EPA guidelines (40 CFR Part 261) and international equivalents, waste generators must classify such synthetic intermediates as hazardous waste, strictly prohibiting environmental discharge[5].

Step-by-Step Disposal Methodology

To ensure complete destruction of the compound without generating secondary environmental hazards, laboratories must utilize homogenized thermal destruction . Do not simply throw the solid powder into a biohazard bin.

Step 1: Segregation and Primary Containment

  • Collect all surplus N-benzyl-2-(2-ethoxyacetamido)benzamide, along with contaminated consumables (weigh boats, spatulas, filter papers), in a dedicated, tightly sealed hazardous waste container[6].

  • Validation: Ensure the container is clearly labeled with the chemical name, the date of initial accumulation, and the hazard class (e.g., "Toxic/Combustible Organic Waste").

Step 2: Solubilization (Homogenization)

  • Transfer the solid chemical waste into a compatible, combustible solvent (e.g., ethanol, methanol, or a designated non-halogenated organic waste stream)[6][7].

  • Causality: Why dissolve a solid before disposal? Solid organic powders can combust unevenly in an incinerator, potentially allowing unburned micro-particulates to escape. Dissolving the compound creates a homogenous liquid fuel, which ensures a consistent burn rate, uniform heat distribution, and maximizes the destruction and removal efficiency (DRE) of the molecule.

Step 3: High-Temperature Incineration

  • Transfer the solubilized waste to a licensed chemical disposal facility. The facility must process the waste in a chemical incinerator equipped with an afterburner and a scrubber system [8].

  • Causality: The primary combustion chamber breaks the molecular bonds, but generates NOx gases due to the amide nitrogen atoms. The afterburner subjects the exhaust to extreme secondary heat to ensure 100% oxidation of any remaining carbonaceous material. Finally, the scrubber (typically an alkaline wet scrubber) neutralizes the acidic NOx and SOx gases, preventing acid rain precursors from entering the atmosphere[4].

Workflow Visualization

The following diagram illustrates the validated lifecycle of benzamide waste, from generation to environmentally safe neutralization.

G N1 Solid Chemical Waste N-benzyl-2-(2-ethoxyacetamido)benzamide N2 Solubilization (Combustible Solvent) N1->N2 Homogenize N3 Thermal Destruction (Chemical Incinerator) N2->N3 Feed N4 Emissions Control (Afterburner & Scrubber) N3->N4 Exhaust Gas (NOx/COx) N5 Environmental Safety (Neutralized Exhaust) N4->N5 Release

Workflow for the thermal destruction and emissions control of substituted benzamide waste.

Quantitative Disposal Logistics Summary

To streamline your laboratory's waste management plan, adhere to the parameters outlined in the table below:

ParameterSpecification / RequirementRationale
Target Compound N-Benzyl-2-(2-ethoxyacetamido)benzamideSynthetic intermediate; potential bioactivity[1][2].
EPA Waste Regulation 40 CFR Part 261Mandates proper classification of solid hazardous waste[5].
Primary Disposal Route Licensed Chemical IncinerationBreaks stable amide/ether bonds via high heat.
Pre-Treatment Solubilize in combustible solventEnsures homogenous combustion and prevents particulate escape[6][7].
Required Equipment Afterburner & Wet ScrubberNeutralizes toxic NOx gases generated during combustion[4].
Spill Response Vacuum/sweep into sealed containerAvoid dust formation; do not wash into municipal drains[3].

References

  • EvitaChem.Buy N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE.
  • Benchchem.Benzamide | High-Purity Reagent for Research.
  • CDH Fine Chemical.Benzamide MATERIAL SAFETY DATA SHEET.
  • ECHEMI.Benzamide SDS, 27208-38-4 Safety Data Sheets.
  • Sigma-Aldrich / MilliporeSigma.SAFETY DATA SHEET.
  • AK Scientific, Inc.Benzamide Safety Data Sheet.
  • TCI America.Safety Data Sheet (Chemical Incinerator Guidelines).
  • ChemTel.Safety Data Sheet (Waste Classification and Incineration).
  • Beacle.MATERIAL SAFETY DATA SHEET.
  • TCI America (BYU Repository).Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE

As a Senior Application Scientist, I frequently consult on the safe integration of novel synthetic intermediates into high-throughput screening and drug development pipelines. N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE (Cat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of novel synthetic intermediates into high-throughput screening and drug development pipelines. N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE (Catalog EVT-4371252)[1] is a specialized synthetic benzamide derivative. Because its complete toxicological profile (such as chronic toxicity and exact LD50) is not fully mapped in standard literature, it must be handled under the strict precautionary framework outlined in Prudent Practices in the Laboratory[2].

The structural motifs of this compound—specifically the lipophilic benzyl group and the ethoxyacetamido moiety—enhance its solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). However, this lipophilicity also increases the risk of dermal permeability. Therefore, standard laboratory Personal Protective Equipment (PPE) is insufficient if a spill occurs in the presence of these carrier solvents, which act as potent permeation enhancers.

The following guide provides a self-validating, mechanistic approach to PPE selection, handling, and disposal for this compound, ensuring compliance with [3].

Quantitative Hazard & PPE Matrix

Every piece of protective equipment must serve a specific mechanistic purpose. According to the[4], PPE must be selected based on a rigorous hazard assessment[5].

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double Nitrile Gloves (≥ 4 mil thickness)Nitrile provides a robust barrier against organic solvents. Double gloving is mandatory because DMSO (the standard solvating agent for benzamides) rapidly permeates single-layer gloves, carrying the dissolved compound directly to the skin[5].
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure to concentrated solvated compound. Standard safety glasses lack the orbital seal required to stop solvent vapor or micro-splashes[3].
Body Protection 100% Cotton or Flame-Resistant Lab CoatShields skin from micro-particulate settling. Synthetic fabrics (like polyester) can melt into the skin if exposed to reactive chemicals or fire and should be avoided[5].
Respiratory & Engineering Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of aerosolized powder during weighing. The ethoxyacetamido moiety can act as a respiratory irritant if micro-particulates are inhaled[6].

Operational Workflow & Handling Protocol

To build a self-validating safety system, you must verify your engineering controls before compound exposure. Below is the step-by-step methodology for safely weighing and solvating N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE.

G A 1. Risk Assessment (Review SDS & Toxicity) B 2. Engineering Controls (Verify Fume Hood Flow) A->B C 3. PPE Donning (Double Nitrile, Lab Coat, Goggles) B->C D 4. Compound Handling (Weighing & Solvation) C->D E 5. Decontamination (Wipe down & Doffing) D->E

Caption: Operational workflow for handling N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE safely.

Step-by-Step Handling Methodology:
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a certified face velocity of 80-100 feet per minute (fpm). Do not handle the dry powder on an open benchtop[6].

  • Don PPE: Put on your lab coat, ANSI Z87.1 splash goggles, and a primary pair of nitrile gloves. Put on a secondary (outer) pair of nitrile gloves[4].

  • Static Mitigation: Because benzamide derivative powders can be prone to static cling, use an anti-static gun (Zerostat) on the weighing spatula and analytical balance to prevent the powder from aerosolizing or scattering.

  • Weighing & Solvation:

    • Tare the vial on the analytical balance (located inside the fume hood).

    • Carefully transfer the required mass of N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE.

    • Add the carrier solvent (e.g., DMSO) directly to the vial inside the hood. Cap the vial tightly before vortexing.

  • Decontamination: Wipe down the balance and hood surface with an appropriate solvent (e.g., 70% ethanol or isopropanol). Doff the outer gloves inside the hood and dispose of them in the solid hazardous waste bin[5].

Spill Response & Waste Disposal Plan

In the event of a spill, the primary risk is the rapid spread of the solvated compound. The disposal plan must segregate halogen-free organics from solid waste to prevent cross-reactivity and ensure compliance with environmental regulations[2].

Disposal W1 Liquid Waste (DMSO/Compound) C1 Halogen-Free Organic Waste Stream W1->C1 W2 Solid Waste (Vials, Tips, Gloves) C2 Hazardous Solid Waste Stream W2->C2 F EH&S Collection & High-Temp Incineration C1->F C2->F

Caption: Segregation and disposal pathway for benzamide derivative waste.

Step-by-Step Spill Response:
  • Isolate: Immediately alert nearby personnel and restrict access to the spill area.

  • Assess & Don PPE: If the spill is outside the fume hood, upgrade respiratory protection to an N95 or P100 half-mask respirator to avoid inhaling aerosolized powder[4]. Ensure double nitrile gloves are worn.

  • Containment:

    • For Powders: Do not dry sweep. Cover the powder with damp paper towels (using water or a mild solvent) to prevent aerosolization, then carefully scoop into a hazardous waste container.

    • For Liquids (Solvated Compound): Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Decontaminate: Wash the affected surface with soap and water, followed by an alcohol wipe down. Dispose of all cleanup materials in the hazardous solid waste stream[3].

Waste Disposal Protocol:
  • Liquid Waste: Because the molecular formula of N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE ( C18​H20​N2​O3​ ) contains no halogens, all liquid solutions (e.g., in DMSO or Ethanol) must be routed to the Halogen-Free Organic Waste carboy.

  • Solid Waste: Contaminated pipette tips, empty vials, and doffed outer gloves must be placed in a designated, puncture-proof Hazardous Solid Waste container for high-temperature incineration by your institution's Environmental Health & Safety (EH&S) department[2].

References

  • "Laboratory Safety Guidance." Occupational Safety and Health Administration (OSHA). Available at:[Link][3]

  • "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." National Institutes of Health (NIH) / PMC. Available at:[Link][5]

  • "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." Occupational Safety and Health Administration (OSHA). Available at:[Link][6]

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies of Sciences, Engineering, and Medicine. Available at:[Link][2]

  • "PPE: A Closer Look at Personal Protective Equipment." OSHA.com. Available at: [Link][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE
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N-BENZYL-2-(2-ETHOXYACETAMIDO)BENZAMIDE
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